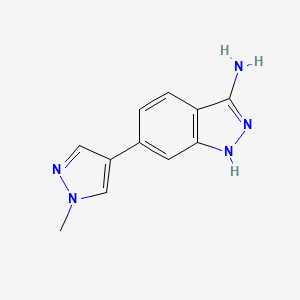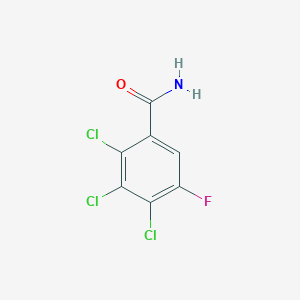
Iodoacetamido-PEG8-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoacetamido-PEG8-t-butyl ester is a polyethylene glycol (PEG) derivative that features an iodoacetamide group and a tert-butyl ester. This compound is widely used in biochemical and pharmaceutical research due to its unique properties, which include the ability to form stable covalent bonds with thiol groups. This makes it particularly useful in the modification of proteins and peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Iodoacetamido-PEG8-t-butyl ester typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves attaching a PEG chain to the molecule to enhance its solubility and stability.
Introduction of Iodoacetamide Group: The iodoacetamide group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the PEG chain is replaced by the iodoacetamide moiety.
Formation of t-butyl Ester: The final step involves the esterification of the PEG chain with tert-butyl alcohol under acidic conditions to form the t-butyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and efficient mixing.
Purification Techniques: Such as chromatography and crystallization to achieve the desired purity levels.
Types of Reactions:
Substitution Reactions: The iodoacetamide group can undergo nucleophilic substitution reactions, particularly with thiol groups, forming stable thioether bonds.
Deprotection Reactions: The tert-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves thiol-containing compounds under mild conditions.
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are commonly used to remove the tert-butyl protecting group.
Major Products:
Thioether Derivatives: Formed from the reaction with thiol groups.
Carboxylic Acid Derivatives: Resulting from the deprotection of the tert-butyl ester.
Applications De Recherche Scientifique
Iodoacetamido-PEG8-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the modification of molecules, enhancing their solubility and stability.
Biology: Employed in the labeling and modification of proteins and peptides, facilitating studies on protein function and interactions.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of bioconjugates and other advanced materials.
Mécanisme D'action
The primary mechanism by which Iodoacetamido-PEG8-t-butyl ester exerts its effects is through the formation of covalent bonds with thiol groups. The iodoacetamide group acts as an alkylating agent, reacting with thiol groups on proteins and peptides to form stable thioether bonds. This modification can alter the properties of the target molecule, such as its solubility, stability, and biological activity.
Comparaison Avec Des Composés Similaires
Iodoacetamido-PEG4-t-butyl ester: A shorter PEG chain variant with similar reactivity.
Maleimido-PEG8-t-butyl ester: Contains a maleimide group instead of iodoacetamide, offering different reactivity towards thiol groups.
NHS-PEG8-t-butyl ester: Features an N-hydroxysuccinimide (NHS) ester, which reacts with amine groups instead of thiols.
Uniqueness: Iodoacetamido-PEG8-t-butyl ester is unique due to its specific combination of a long PEG chain, iodoacetamide group, and tert-butyl ester. This combination provides a balance of solubility, reactivity, and stability, making it particularly useful for applications requiring precise and stable modifications of biomolecules.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48INO11/c1-25(2,3)38-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-27-23(28)22-26/h4-22H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIUZGAOVKXOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48INO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B8027492.png)
![8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027500.png)

![2-[2-(Methylthio)pyrimidin-4-yl]-1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]ethanone](/img/structure/B8027514.png)
![(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;chloride](/img/structure/B8027522.png)




![8-Iodo-6-nitro-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8027555.png)

![8-Chloro-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8027576.png)
![sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8027592.png)

